molecular formula C18H13N3O2 B184053 4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid CAS No. 202582-08-9

4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid

Cat. No.: B184053
CAS No.: 202582-08-9
M. Wt: 303.3 g/mol
InChI Key: CPVINIGXGKJNOS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Roxyl-9 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the desired core.

    Functional group modifications: Subsequent reactions introduce functional groups necessary for the compound’s activity.

Industrial production methods for Roxyl-9 are optimized for scalability and cost-effectiveness. These methods ensure high purity and yield, making the compound suitable for large-scale research and potential therapeutic applications .

Chemical Reactions Analysis

Roxyl-9 undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in Roxyl-9 .

Scientific Research Applications

Roxyl-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism.

    Biology: Employed in research to understand the role of IDO1 in immune regulation and its potential as a target for immunotherapy.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in enhancing the immune response against tumors.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting IDO1.

Mechanism of Action

Roxyl-9 exerts its effects by inhibiting the activity of IDO1, an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan catabolism. By inhibiting IDO1, Roxyl-9 reduces the production of kynurenine and other downstream metabolites, which can suppress the immune response. This inhibition promotes an enhanced immune response against cancer cells, making Roxyl-9 a promising candidate for cancer immunotherapy .

Comparison with Similar Compounds

Roxyl-9 is unique among IDO1 inhibitors due to its high potency and selectivity. Similar compounds include:

Roxyl-9 stands out due to its high selectivity for IDO1 and its potential for use in combination therapies with other immunotherapeutic agents .

Properties

IUPAC Name

4-(benzo[f]benzotriazol-3-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(23)13-7-5-12(6-8-13)11-21-17-10-15-4-2-1-3-14(15)9-16(17)19-20-21/h1-10H,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVINIGXGKJNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=NN3CC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357360
Record name 4-[(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202582-08-9
Record name 4-[(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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